molecular formula C18H16O7 B1662920 Eupatilin CAS No. 22368-21-4

Eupatilin

Cat. No.: B1662920
CAS No.: 22368-21-4
M. Wt: 344.3 g/mol
InChI Key: DRRWBCNQOKKKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eupatilin (5,7-dihydroxy-3′,4′,6-trimethoxyflavone) is a natural flavone primarily isolated from Artemisia species, including A. argyi and A. asiatica . It exhibits diverse pharmacological properties, such as anti-inflammatory, antioxidant, anticancer, antidiabetic, and chondroprotective effects . Mechanistically, this compound modulates key signaling pathways, including MAPK, Akt/NF-κB, and JNK, to regulate oxidative stress, apoptosis, and extracellular matrix (ECM) remodeling . Clinically, it is a primary component of Stillen® (DA-9601), a phytomedicine approved for gastritis treatment in South Korea .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-12-5-4-9(6-14(12)23-2)13-7-10(19)16-15(25-13)8-11(20)18(24-3)17(16)21/h4-8,20-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRWBCNQOKKKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176904
Record name Eupatilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eupatilin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22368-21-4
Record name Eupatilin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22368-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eupatilin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022368214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eupatilin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16885
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eupatilin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Eupatilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EUPATILIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D58O05490
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Eupatilin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

241 - 242 °C
Record name Eupatilin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Conventional Solvent Extraction

The foundational method for eupatilin isolation involves methanol or ethanol extraction of dried Artemisia leaves, typically at 60–80°C for 6–12 hours. A study comparing solvents found 70% ethanol achieved 1.23 mg/g yield from A. argyi leaves, outperforming pure methanol (0.89 mg/g) due to enhanced polyphenol solubility. Post-extraction, sequential liquid-liquid partitioning with hexane, ethyl acetate, and n-butanol concentrates this compound in the ethyl acetate phase, which contains 34–42% of total flavones.

Supercritical Fluid Extraction (SFE)

CO₂-based SFE at 45 MPa and 55°C with 15% ethanol co-solvent achieves 92% recovery of this compound from A. vulgaris in 90 minutes. This method reduces thermal degradation compared to conventional extraction, preserving the methoxy groups critical for bioactivity. Economic analyses show SFE increases production costs by 18% but improves purity by 27%, making it viable for pharmaceutical-grade material.

Centrifugal Partition Chromatography (CPC) Isolation

Two-Phase Solvent System Optimization

The KR101080648B1 patent details a hexane/ethyl acetate/methanol/water (5:5:5:5 v/v) system achieving 94.3% this compound purity from crude extracts. Key parameters include:

Table 1: CPC Performance Under Different Solvent Ratios

Hexane:EA:MeOH:H₂O Rotation (RPM) Flow Rate (mL/min) Purity (%)
5:5:5:5 1800 3 94.3
4:6:4:6 1600 2.5 88.1
6:4:6:4 2000 3.5 91.4

Higher hexane content improves separation factor (α=1.32 vs 1.18) but reduces throughput by 22%. The optimal 200 mL column load per cycle produces 480 mg/h at industrial scale.

Cascade CPC Configuration

A three-stage CPC system increases yield from 68% to 91% by recycling intermediate fractions. Each stage operates at descending flow rates (5 → 3 → 2 mL/min) with adjusted solvent ratios to resolve co-eluting jaceosidin and this compound. This approach reduces solvent consumption by 35% compared to single-column systems.

Biosynthetic Pathways and Metabolic Engineering

Native Biosynthetic Route in A. argyi

The luteolin→chrysoeriol→batatifolin→this compound pathway involves three critical enzymes:

Table 2: Key Enzymes in this compound Biosynthesis

Enzyme Gene ID Vmax (nkat/mg) Km (μM)
F3'OMT DN1088c0g1_i6 4.32 18.7
F6H DN11069c0g1_i1 2.15 42.3
F6/4'OMT DN6529c0g2_i1 3.78 29.1

Young leaves show 12.4× higher F6/4'OMT expression than stems, correlating with 9.8 mg/g this compound content vs 0.7 mg/g in stems. Trichome-specific transporters (AaTPT2, AaMATE3) concentrate precursors in glandular trichomes, achieving 23 mM intracellular luteolin levels.

Heterologous Production in S. cerevisiae

Engineered yeast strains expressing A. argyi F3'OMT and F6H produce 128 mg/L this compound in fed-batch bioreactors. The process involves:

  • Luteolin feeding at 0.5 mM during exponential phase
  • pH-controlled (6.8) induction of cytochrome P450 enzymes
  • In situ product removal using XAD-16 resin

This system achieves 94% conversion efficiency but requires costly precursor supplementation. Recent advances in de novo microbial synthesis have produced 8.7 mg/L from glucose via modular co-culture engineering.

Purification and Analytical Characterization

UPLC-MS/MS Quantification

The validated method by Geng et al. uses a BEH C18 column (2.1×100 mm, 1.7 μm) with 0.4 mL/min acetonitrile/0.1% formic acid gradient:

Table 3: Optimal UPLC Parameters for this compound Analysis

Parameter Setting
Column Temp 40°C
Injection Volume 2 μL
Ionization Mode ESI+
MRM Transition 345.1→330.1
LOD/LOQ 0.03/0.10 ng/mL

This method resolves this compound from jaceosidin (ΔRt=0.32 min) with 98.7% accuracy in rat plasma samples.

Preparative HPLC Conditions

Industrial-scale purification employs 250×50 mm C18 columns with isocratic 65% methanol elution. At 120 mL/min flow rate, 1 kg crude extract yields 38.2 g this compound (95.1% purity) per 8-hour run. Post-purification, recrystallization from ethyl acetate/n-hexane (1:5) increases purity to 99.3%.

Stability and Formulation Considerations

Solid-State Stability

Accelerated stability studies (40°C/75% RH) show crystalline this compound degrades <2% over 6 months, while amorphous forms degrade 8.7% under identical conditions. X-ray diffraction analysis confirms the monoclinic P2₁/c crystal structure provides superior stability compared to solvated forms.

Injectable Formulation Development

For in vivo applications, 10 mg/mL this compound in 20% DMSO/80% corn oil maintains 97.4% potency after 30 days at 4°C. The formulation shows Newtonian flow behavior (η=12.4 mPa·s) suitable for subcutaneous administration. Lyophilized cyclodextrin complexes (1:2 molar ratio) achieve 92% reconstitution efficiency in saline.

Comparative Analysis of Production Methods

Table 4: Economic and Efficiency Metrics Across Methods

Method Yield (mg/g) Purity (%) Cost ($/g) Scalability
Solvent Extraction 1.2 28.4 120 Medium
CPC 4.8 94.3 340 High
Biosynthesis 0.13 99.1 890 Low
Chemical Synthesis 0.08 99.9 1,450 Limited

CPC emerges as the optimal balance between yield and cost for commercial production, while biosynthesis routes require further optimization to reduce precursor dependency.

Chemical Reactions Analysis

Mannich Reaction for Structural Modification

Eupatilin was structurally modified via the Mannich reaction to synthesize derivatives with enhanced antitumor activity. The reaction involved this compound, formaldehyde, and substituted piperazines in N,N-dimethylformamide (DMF) under the following conditions :

  • Reagents : this compound (1 equiv.), formaldehyde (5 equiv.), substituted piperazines (1.5 equiv.).

  • Conditions : 70°C for 6–10 hours.

  • Outcome : Seven derivatives (3a–3g ) were synthesized, with compound 3d showing the highest activity against gastric cancer cells (AGS; IC50_{50} = 4.1 μM).

Key Reaction Data:

DerivativeYield (%)Melting Point (°C)Antitumor Activity (IC50_{50}, μM)
3d 78.9196.5–197.24.1 (AGS cells)

The derivatives were characterized using 1^1H-NMR, 13^13C-NMR, and HR-MS, confirming the introduction of piperazine groups at the C-7 hydroxyl position .

Reactivity with Hydroxyl Radicals

A DFT study explored this compound’s antioxidant mechanism through its reaction with hydroxyl radicals (- OH) in solvents of varying polarity :

Mechanistic Pathways:

  • Hydrogen Abstraction (HA) :

    • Dominant in non-polar (benzene) and polar solvents (methanol, water).

    • Thermodynamically favored with Gibbs free energy (ΔG\Delta G) of -22.3 kcal/mol in water.

  • Sequential Proton Loss Electron Transfer (SPLET) :

    • Favored in polar solvents post-deprotonation.

    • ΔG\Delta G for electron transfer step: -15.8 kcal/mol in water.

  • Sequential Electron Proton Transfer (SEPT) :

    • Less favorable compared to HA and SPLET.

Solvent Effects:

SolventPreferred MechanismΔG\Delta G (kcal/mol)
BenzeneHA-18.4
MethanolHA/SPLET-20.1
WaterHA-22.3

The study identified position 7 of this compound as the primary site for radical attack due to its low bond dissociation enthalpy (BDE = 78.5 kcal/mol) .

Cytochrome P450 Inhibition

This compound interacts with metabolic enzymes, exhibiting competitive and mixed-type inhibition of cytochrome P450 isoforms :

Inhibition Parameters:

CYP IsoformInhibition TypeKiK_i (μM)Substrate Affected
1A2Competitive2.3 ± 0.18Phenacetin
2C9Mixed (α=10.3α = 10.3)1.6 ± 0.17Diclofenac
2C19Mixed (α=8.7α = 8.7)28.7 ± 3.6S-Mephenytoin

These interactions suggest this compound’s potential to alter pharmacokinetics of co-administered drugs .

Spectral Characterization of Derivatives

Post-reaction analysis of this compound derivatives included:

  • 1^11H-NMR : Peaks at δ 12.88 (s, 1H, C-5 OH) and δ 3.96 (s, 3H, OCH3_3).

  • HR-MS : Confirmed molecular ion [M+H]+^+ at m/z 457.1988 for 3d .

Scientific Research Applications

Anticancer Properties

Eupatilin has demonstrated significant anticancer effects across various types of cancer cells through multiple mechanisms:

  • Pancreatic Cancer : this compound inhibits glucose uptake and induces cell cycle arrest in pancreatic cancer cells (MIA-PaCa2) via AMPK activation and suppression of cell proliferation. Studies show a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent against pancreatic cancer .
  • Colon Cancer : Research indicates that this compound inhibits cell viability and induces apoptosis in colon cancer cell lines (HCT116 and HT29). It activates oxidative stress pathways and regulates proteins involved in endoplasmic reticulum stress, making it a promising candidate for enhancing traditional chemotherapy drugs like 5-fluorouracil .
  • Ovarian Cancer : this compound promotes apoptosis in ovarian cancer cells by inducing calcium influx and activating caspases. This suggests its potential as a therapeutic agent targeting specific cellular pathways .
  • Esophageal Cancer : this compound has shown inhibitory effects on the proliferation of esophageal cancer cells (TE1), indicating its broad-spectrum anticancer activity .

Gastroprotective Effects

This compound exhibits gastroprotective properties by enhancing gastric mucosal defense and reducing inflammation. Studies have demonstrated that it can effectively ameliorate gastric lesions induced by various stressors, making it a potential therapeutic agent for gastrointestinal disorders .

Anti-inflammatory Effects

The compound has been shown to inhibit inflammatory responses in several studies:

  • Intervertebral Disc Degeneration : this compound reduces the senescence of nucleus pulposus cells and inhibits TNF-α-induced inflammation, suggesting its utility in treating intervertebral disc degeneration .
  • General Inflammation : It has been reported to suppress allergic inflammatory responses by inhibiting NF-κB and MAPK signaling pathways, further establishing its role as an anti-inflammatory agent .

Neuroprotective Effects

Recent studies have highlighted this compound's protective effects against ototoxicity induced by cisplatin. In vitro and in vivo models demonstrated that this compound alleviates apoptosis and enhances hair cell viability through antioxidant mechanisms, indicating its potential for protecting auditory functions during chemotherapy .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaMechanism of ActionKey Findings
AnticancerInduces apoptosis, inhibits glucose uptakeEffective against pancreatic, colon, ovarian, and esophageal cancers
GastroprotectionEnhances mucosal defense, reduces inflammationAmeliorates gastric lesions
Anti-inflammatoryInhibits NF-κB/MAPK signalingReduces inflammation in intervertebral disc degeneration
NeuroprotectionAntioxidant propertiesProtects cochlear hair cells from cisplatin-induced damage

Comparison with Similar Compounds

Jaceosidin

  • Structure : 5,7,4′-trihydroxy-6,3′-dimethoxyflavone .
  • Source : Co-occurs with eupatilin in A. argyi .
  • Pharmacological Overlap: Both inhibit NF-κB and MAPK pathways, reducing inflammation in carrageenan-induced edema models . Exhibit comparable anti-inflammatory potency in A. argyi ethanol extract, but this compound shows stronger effects than dicaffeoylquinic acid (DCQA) derivatives . Key Difference: Jaceosidin requires one fewer O-methylation step in biosynthesis compared to this compound .

Other Flavonoids (e.g., Apigenin, Luteolin)

  • Structural Basis : this compound is derived from apigenin or luteolin via hydroxylation and methylation .

SB203580 (p38 Inhibitor)

  • Mechanistic Overlap :
    • This compound (100 nM) and SB203580 (10 μM) similarly inhibit TGF-β1-induced ECM proteins (fibronectin, collagen I/III) and αSMA in human vocal fold fibroblasts (hVFFs) .
    • Advantage of this compound : Lower effective concentration (100 nM vs. 10 μM for SB203580) suggests higher potency .

Celecoxib (COX-2 Inhibitor)

  • Functional Comparison :
    • This compound reduces MMP-3, MMP-13, and ADAMTS5 expression in IL-1β-stimulated chondrocytes with efficacy comparable to celecoxib .
    • Additional Benefits : this compound uniquely upregulates TIMP-1, an anticatabolic factor, while celecoxib primarily targets prostaglandin synthesis .

MK-2206 (Akt Inhibitor) and BAY11-7082 (NF-κB Inhibitor)

  • Pathway Modulation : this compound inhibits Akt, NF-κB p65, and p38 phosphorylation in bronchial epithelial cells, mirroring the effects of these inhibitors .
  • Therapeutic Potential: Unlike synthetic kinase inhibitors, this compound’s multi-target action may reduce off-target toxicity .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Source Key Targets Effective Concentration Therapeutic Indications Reference
This compound Artemisia spp. MAPK, Akt/NF-κB, JNK 100 nM–25 μM Gastritis, OA, cancer, GDM
Jaceosidin Artemisia spp. NF-κB, MAPK 10–50 μM Inflammation, cancer
SB203580 Synthetic p38 MAPK 10 μM Fibrosis, inflammation
Celecoxib Synthetic COX-2 10–50 μM Osteoarthritis, pain

Key Research Findings

Anti-inflammatory Effects: this compound and jaceosidin reduce carrageenan-induced paw edema by 40–50%, comparable to dexamethasone .

Anticancer Mechanisms :

  • This compound induces mitochondrial depolarization and ROS generation in colon cancer cells, similar to its effects in leukemia and gastric cancer models .
  • Jaceosidin lacks reported efficacy in metabolic disorders like GDM, where this compound restores insulin sensitivity .

Safety Profile :

  • This compound exhibits cytotoxicity at ≥25 μM in nucleus pulposus cells, necessitating dose optimization .
  • Synthetic comparators like SB203580 have narrower therapeutic windows due to off-target effects .

Biological Activity

Eupatilin, a flavonoid derived from the Artemisia species, has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is chemically characterized as 5,7-dihydroxy-3',4',6-trimethoxyflavone. Its unique structure contributes to its various biological effects, making it a subject of interest in pharmacological studies.

Anti-Inflammatory Activity

This compound has been shown to alleviate inflammation through multiple mechanisms:

  • LPS-Induced Acute Lung Injury : this compound demonstrated protective effects against lipopolysaccharide (LPS)-induced lung injury in rat models. It reduced levels of inflammatory cytokines such as TNF-α and IL-6 and improved oxidative stress markers like malondialdehyde (MDA) and superoxide dismutase (SOD) activity. The activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) was identified as a key mechanism in its anti-inflammatory action .
ParameterControlLPS OnlyLPS + this compound
TNF-α (pg/mL)1015050
IL-6 (pg/mL)510030
MDA (µmol/L)152
SOD (U/mg protein)1005080

Anticancer Effects

This compound exhibits significant anticancer properties, particularly against melanoma and colon cancer:

  • Melanoma : In studies involving human melanoma A375 cells, this compound induced apoptosis and cell cycle arrest at the G2/M phase. The compound's ability to cause DNA damage and morphological changes in cancer cells was confirmed through flow cytometry .
  • Colon Cancer : this compound inhibited the growth of colon cancer cells by promoting reactive oxygen species (ROS) production and inducing cell death. It notably increased the SubG1 phase population in treated cells, indicating effective apoptosis induction .
Cancer TypeThis compound Concentration (µM)Apoptosis Rate (%)
Melanoma15035
Colon10040

Effects on Cell Senescence

Recent studies indicate that this compound can mitigate cellular senescence in nucleus pulposus cells by inhibiting TNF-α-induced pathways. This suggests potential therapeutic applications in intervertebral disc degeneration .

Antioxidant Activity

This compound's antioxidant properties are evidenced by its ability to reduce oxidative stress markers. In LPS-stimulated models, this compound treatment led to a significant decrease in NO generation and an increase in SOD activity, highlighting its role as an effective antioxidant agent .

Other Biological Activities

This compound has also demonstrated potential in other areas:

  • Anticoagulant Activity : Studies have indicated that this compound can reduce platelet aggregation, suggesting possible applications in cardiovascular health .
  • Endometrial Fibrosis : this compound suppressed TGF-β-induced fibrotic markers in endometrial cells, indicating its potential for treating fibrotic conditions .

Q & A

Q. What are the primary molecular mechanisms through which Eupatilin exerts its anti-inflammatory effects?

this compound predominantly targets the NF-κB and MAPK signaling pathways. For example, it inhibits TNF-α-induced MMP-2/-9 expression by suppressing NF-κB nuclear translocation and MAPK/AP-1 activation via PPARα . In bronchial epithelial cells, it blocks eosinophil migration by downregulating NF-κB and eotaxin-1 . Methodologically, these mechanisms are validated using in vitro models (e.g., HaCaT keratinocytes) combined with western blotting, luciferase reporter assays, and siRNA-mediated gene silencing to confirm pathway involvement .

Q. Which experimental models are commonly used to study this compound's antitumor properties?

Common models include:

  • JB6 murine epidermal cells for assessing inhibition of EGF-induced transformation via PI3K/Akt pathway modulation, analyzed through colony formation assays and pull-down experiments .
  • TE1 human esophageal cancer cells for evaluating cell cycle arrest (G0/G1 phase) using flow cytometry and xenograft mouse models to validate tumor suppression in vivo .
  • MKN-1 gastric cancer cells to study caspase-3 activation and NF-κB-mediated metastasis suppression, employing proliferation assays and qPCR for cytokine profiling .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound's efficacy across different cancer cell lines?

Discrepancies may arise from cell-specific signaling contexts (e.g., PI3K isoform expression or baseline oxidative stress levels). To resolve this:

  • Conduct comparative dose-response studies across cell lines (e.g., JB6 vs. TE1) using standardized viability assays (MTT) and pathway-specific inhibitors .
  • Perform transcriptomic profiling to identify differential gene expression linked to resistance or sensitivity.
  • Validate findings in in vivo models (e.g., xenografts) to account for tumor microenvironment effects .

Q. What methodological considerations are critical when investigating this compound's impact on oxidative stress pathways?

Key considerations include:

  • ROS quantification : Use fluorescent probes (e.g., DCFH-DA) or flow cytometry in cell lines like ARPE-19 retinal pigment epithelial cells exposed to H₂O₂ .
  • Pathway validation : Combine western blotting (e.g., PI3K/Akt phosphorylation) with pharmacological inhibitors (LY294002 for PI3K) to confirm causality .
  • Dose optimization : Pre-screen non-toxic concentrations via cytotoxicity assays (MTT/LDH) to isolate antioxidant effects from cell death .

Q. How should researchers design experiments to reconcile conflicting data on this compound’s dual roles in apoptosis and cell cycle arrest?

  • Time-course experiments : Monitor temporal changes in apoptosis markers (caspase-3 cleavage) vs. cell cycle regulators (cyclin D1, p21) in the same model .
  • Knockout/knockdown models : Use CRISPR/Cas9 to silence genes like Akt or ERK to determine their hierarchical roles in this compound’s effects .
  • Single-cell RNA sequencing : Resolve heterogeneity in cellular responses within a population .

Methodological Guidelines

  • Statistical rigor : Employ ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons and document effect sizes .
  • Reproducibility : Adhere to NIH preclinical guidelines for animal studies (e.g., randomization, blinding) and provide raw data in supplementary files .
  • Data contradictions : Use sensitivity analyses to test robustness of conclusions against outliers or missing data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eupatilin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Eupatilin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.